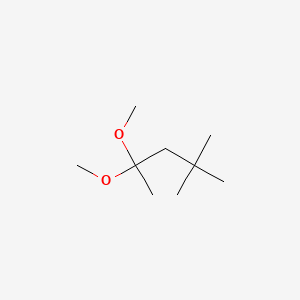![molecular formula C12H23NO3 B6175986 tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate CAS No. 1403864-96-9](/img/no-structure.png)
tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate” is a chemical compound with the CAS Number: 1403864-94-7 . It has a molecular weight of 229.32 . It is in powder form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.32 . It is in powder form and is stored at a temperature of 4°C .Safety and Hazards
Direcciones Futuras
The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern and is often used in chemical transformations . It has relevance in nature and its implication in biosynthetic and biodegradation pathways, and it could possibly be applied in biocatalytic processes . This suggests that “tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate” and similar compounds could have potential applications in future chemical and biological research.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate involves the protection of the hydroxyl group on the cyclohexane ring, followed by the reaction of the protected alcohol with tert-butyl chloroformate to form the carbamate. The protecting group is then removed to yield the final product.", "Starting Materials": [ "1S,3R,4R-3-hydroxy-4-methylcyclohexan-1-ol", "tert-butyl chloroformate", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Protect the hydroxyl group on the cyclohexane ring using a suitable protecting group (e.g. TBDMS or TMS).", "React the protected alcohol with tert-butyl chloroformate in the presence of a base (e.g. triethylamine) and a solvent (e.g. dichloromethane) to form the carbamate.", "Remove the protecting group using a suitable deprotection reagent (e.g. TBAF or HCl) to yield the final product, tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate." ] } | |
Número CAS |
1403864-96-9 |
Fórmula molecular |
C12H23NO3 |
Peso molecular |
229.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




